4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a complex organic compound with notable applications in scientific research. Its molecular formula is and it has a molecular weight of approximately 469.6 g/mol. This compound is classified under sulfonamides, which are known for their antimicrobial properties and are widely used in medicinal chemistry.
The synthesis of 4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide involves several key steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide can be represented by its structural formula and various descriptors:
InChI=1S/C20H15N5O3S3/c1-13...
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4
The compound features a complex arrangement of rings and functional groups that contribute to its biological activity and solubility properties.
The compound can undergo various chemical reactions typical for sulfonamides and thiazoles:
These reactions are critical for modifying the compound for enhanced efficacy in research applications.
The mechanism of action for 4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative data on its binding affinity and inhibitory constants would provide further insight into its mechanism.
The physical and chemical properties of 4-{[(1Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.
This compound has several scientific applications:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and drug discovery efforts.
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: